甲烷,二-邻甲苯基-

描述

Methane, di-o-tolyl- is not explicitly discussed in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the broader category of substituted methanes. For instance, the study of methanediol in the first paper suggests an interest in the stability and reactivity of methane derivatives under various conditions, which could be relevant to understanding the behavior of di-o-tolyl methane .

Synthesis Analysis

The synthesis of methane derivatives is detailed in the third paper, where a synthetic route to poly(silyl)methanes is described. This process involves a three-step synthesis starting with chloro(phenyl)silane and di- or trihalomethanes reacting with magnesium in tetrahydrofuran. The resulting bis- and tris(phenylsilyl)methane can then be converted into bis- and tris(bromosilyl)methane, and finally into the target compounds CH2(SiH3)2 and CH(SiH3)3 through bromide/hydride substitution using lithium aluminum hydride with a phase-transfer catalyst . Although this synthesis is for silyl-substituted methanes, similar methodologies could potentially be applied to the synthesis of di-o-tolyl methane.

Molecular Structure Analysis

The molecular structure of methane derivatives is also discussed in the third paper, where the crystal and molecular structure of CH(SiH2Ph)3 is determined by single-crystal X-ray diffraction. The molecule was found to adopt a conformation with crystallographic C3 symmetry, which is relevant when considering the structure of other molecules with substituents at a tetrahedral center . This information is crucial for understanding how the substitution pattern affects the overall geometry and symmetry of methane derivatives, including di-o-tolyl methane.

Chemical Reactions Analysis

The first paper provides insight into the chemical reactions of methane derivatives by investigating the unimolecular decomposition of methanediol. It was found that methanediol is thermodynamically stable at temperatures below 100 K and has a significant gas phase kinetic stability at typical laboratory and hot core temperatures . This suggests that methane derivatives, depending on their substituents, may exhibit stability under a range of conditions, which is important for their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of methane derivatives are not directly addressed in the provided papers. However, the stability of methanediol at low temperatures and its kinetic stability at higher temperatures, as discussed in the first paper, indicate that the physical properties such as boiling point, melting point, and vapor pressure could be influenced by the molecular structure and the nature of the substituents . The second paper discusses a chromogenic-sensing molecule based on proton transfer, which implies that substituted methanes can have interesting electronic and optical properties, potentially including di-o-tolyl methane .

科学研究应用

1. 化学品和燃料的催化转化

甲烷作为化学品生产的原料和能源。它用于家庭取暖和氨合成制氢等应用。它在生产乙烯或液体烃燃料方面的潜力是显着的。探索了重整、氧化成甲醇和转化为芳烃等策略,尽管经济分离仍然是一个挑战 (Lunsford,2000 年)。

2. 电还原为甲烷

CO2 电还原为甲烷是一个至关重要的领域,使用超薄 MoTe2 层和离子液体电解质的系统显示出效率和耐久性。这有助于设计用于 CO2 还原的电催化剂 (Liu 等人,2018 年)。

3. 固体电解质辅助甲烷偶联

固体电解质电池作为电极催化剂表面的氧泵,已显示出氧消耗和整体反应速率显着提高。这有助于非氧化甲烷偶联,提供对催化活性和转化为 C2 烃的见解 (Chiang、Eng 和 Stoukides,1993 年)。

4. 甲烷活化研究

研究重点是将甲烷转化为更有价值的化学品,突出了 C-H 键活化的挑战和未来的机遇 (Tang、Zhu、Wu 和 Ma,2014 年)。

5. 甲烷营养菌在生物技术应用中

甲烷营养菌,以甲烷为碳源的细菌,提供生物技术应用,如生产单细胞蛋白、生物聚合物和脂质。尽管低溶解度带来了挑战,但人们正在探索利用甲烷产生价值 (Strong、Xie 和 Clarke,2015 年)。

6. 通过电化学活化甲烷

对甲烷活化的电化学研究有助于找到将甲烷转化为升级产品的解决方案。固体电解质电池因其在合成气或 C2 化合物生产中的作用而受到关注 (Stoukides,1995 年)。

7. 氧化甲烷升级

氧化升级甲烷是催化研究中一个具有挑战性但有益的方面。它对革新化学价值链具有潜在影响 (Hammond、Conrad 和 Hermans,2012 年)。

8. 甲烷营养细菌中的甲烷生物催化

甲烷营养细菌为基于甲烷的生物催化提供了一个生物平台,促进了甲烷同化与有效代谢途径相结合 (Kalyuzhnaya 等人,2013 年)。

安全和危害

While specific safety and hazards information for “Methane, di-o-tolyl-” is not available in the search results, it’s important to note that methane, in general, can be hazardous in high concentrations. Accidental release, leaks, or transportation incidents involving methane can pose significant risks .

属性

IUPAC Name |

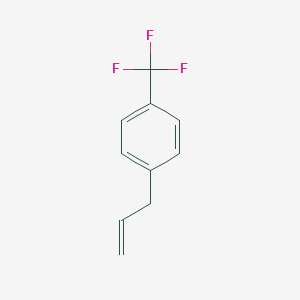

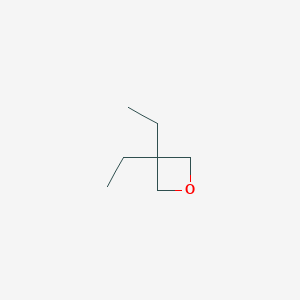

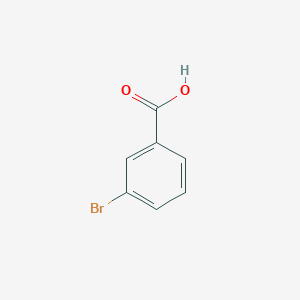

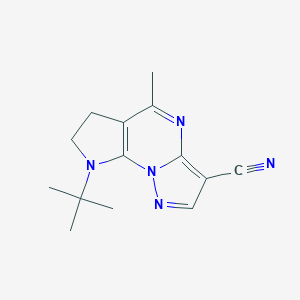

1-methyl-2-[(2-methylphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-12-7-3-5-9-14(12)11-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFUVPDOJGQTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928153 | |

| Record name | 1,1'-Methylenebis(2-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methane, di-o-tolyl- | |

CAS RN |

1335-47-3 | |

| Record name | 1,1'-Methylenebis(2-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。